molecular formula C4H10BrN3O2 B12052044 Glycylglycinamide hydrobromide CAS No. 3479-49-0

Glycylglycinamide hydrobromide

Cat. No.: B12052044
CAS No.: 3479-49-0
M. Wt: 212.05 g/mol
InChI Key: YYLMQPQEVKJMFT-UHFFFAOYSA-N
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Description

Glycylglycinamide hydrobromide is a chemical compound with the molecular formula C4H9BrN4O2 It is a derivative of glycylglycine, where the amide group is further modified with a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycylglycinamide hydrobromide typically involves the reaction of glycylglycine with hydrobromic acid. The process can be summarized as follows:

    Starting Materials: Glycylglycine and hydrobromic acid.

    Reaction: Glycylglycine is dissolved in an aqueous solution, and hydrobromic acid is added slowly with constant stirring.

    Conditions: The reaction mixture is maintained at a controlled temperature, usually around room temperature, to ensure complete reaction.

    Isolation: The product is isolated by evaporating the solvent, followed by recrystallization from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale crystallization techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Glycylglycinamide hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the hydrobromide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Glycylglycinamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a substrate in enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which glycylglycinamide hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active products. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: The parent compound from which glycylglycinamide hydrobromide is derived.

    Glycinamide: Another related compound with similar structural features.

    L-alanyl-L-glutamine: A dipeptide with comparable properties.

Uniqueness

This compound is unique due to the presence of the hydrobromide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

3479-49-0

Molecular Formula

C4H10BrN3O2

Molecular Weight

212.05 g/mol

IUPAC Name

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrobromide

InChI

InChI=1S/C4H9N3O2.BrH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H

InChI Key

YYLMQPQEVKJMFT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(=O)N)N.Br

Origin of Product

United States

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